molecular formula C5H7F3N4 B13484177 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine

1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B13484177
M. Wt: 180.13 g/mol
InChI Key: DHGHPOINKLITAX-UHFFFAOYSA-N
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Description

1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a triazole ring

Preparation Methods

The synthesis of 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable triazole precursor. One common method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is performed under mild conditions and provides high yields of the desired product. Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .

Chemical Reactions Analysis

1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H7F3N4

Molecular Weight

180.13 g/mol

IUPAC Name

[2-(2,2,2-trifluoroethyl)triazol-4-yl]methanamine

InChI

InChI=1S/C5H7F3N4/c6-5(7,8)3-12-10-2-4(1-9)11-12/h2H,1,3,9H2

InChI Key

DHGHPOINKLITAX-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1CN)CC(F)(F)F

Origin of Product

United States

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